molecular formula C19H23NOS2 B2984220 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1210882-72-6

2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No. B2984220
CAS RN: 1210882-72-6
M. Wt: 345.52
InChI Key: CTATTWLBTUXXIB-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'ITPP' and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Biological Activity

  • New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including structures similar to 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, were synthesized and evaluated for their anticancer activity. The compounds showed selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).

Antimicrobial Applications

  • Novel heterocyclic compounds incorporating a sulfamoyl moiety, including thiazole and thiophene derivatives, were synthesized for use as antimicrobial agents. These compounds demonstrated promising antibacterial and antifungal activities, highlighting their potential in antimicrobial therapy (Darwish et al., 2014).

Green Chemistry in Drug Design

  • A green approach to drug design led to the development of compounds similar to 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide as potential analgesic and antipyretic agents. This research emphasizes the importance of environmentally friendly synthesis methods in the development of new pharmaceuticals (Reddy et al., 2014).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS2/c1-14(2)23-16-7-5-15(6-8-16)12-18(21)20-13-19(9-10-19)17-4-3-11-22-17/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTATTWLBTUXXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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